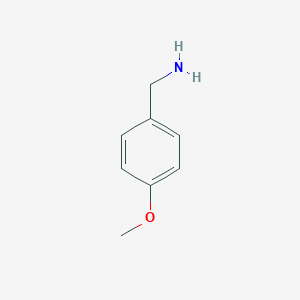

4-Methoxybenzylamine

Description

Propriétés

IUPAC Name |

(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPURXSQCKYKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062371 | |

| Record name | 4-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methoxybenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2393-23-9 | |

| Record name | 4-Methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6QLM4NWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxybenzylamine CAS number 2393-23-9 properties

An In-depth Technical Guide to 4-Methoxybenzylamine (CAS: 2393-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2393-23-9), an important amine compound. It serves as a critical raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This document details its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information.

Core Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1][3][4] It is recognized as a primary amine and an aromatic ether.[2][5] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2393-23-9 | [6] |

| Molecular Formula | C₈H₁₁NO | [2][7] |

| Molecular Weight | 137.18 g/mol | [7] |

| Melting Point | -10 °C | [2][4][8] |

| Boiling Point | 236 - 237 °C (at 760 mmHg) | [2][6][8] |

| Density | 1.05 g/mL (at 25 °C) | [2][8] |

| Refractive Index (n20/D) | 1.546 | [3] |

| Flash Point | > 110 °C (> 230 °F) | [6][7][8] |

| Water Solubility | Highly soluble | [2] |

| pKa | 9.30 ± 0.10 (Predicted) | [2] |

| LogP | 1.15 (at 25 °C) | [2] |

Synthesis and Chemical Reactions

This compound is a versatile intermediate. One common synthesis route involves the chlorination of 4-methoxybenzyl alcohol followed by amination.[1] It also serves as a reactant in various chemical transformations.

Experimental Synthesis Protocol

A documented two-step synthesis transforms 4-methoxybenzyl alcohol into the target compound, this compound.[1]

Step 1: Synthesis of 4-Methoxybenzyl Chloride

-

Add 800 mL of dichloromethane, 138 g of 4-methoxybenzyl alcohol, and 5 mL of DMF to a 2L three-neck flask.[1]

-

Slowly add 96 g of thionyl chloride to the mixture.[1]

-

Gently heat the mixture to reflux while stirring.[1]

-

Monitor the reaction's progress using HPLC until the concentration of 4-methoxybenzyl alcohol is below 0.5%.[1]

-

Cool the reaction mixture to below room temperature.[1]

-

Slowly add 800 mL of a saturated sodium carbonate solution and stir for 10 minutes.[1]

-

Separate the organic and aqueous layers.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Combine all organic layers, wash with water, and dry over anhydrous magnesium sulfate.[1]

-

Remove the solvent via rotary evaporation at 35°C to yield 4-methoxybenzyl chloride.[1]

Step 2: Synthesis of this compound

-

In a 1L three-neck flask, add 500 mL of n-butanol and 93 g of urotropine (hexamethylenetetramine).[1]

-

Slowly add 114 g of the 4-methoxybenzyl chloride obtained in Step 1 at a temperature of 20-30°C.[1]

-

Heat the mixture to reflux and maintain for 2 hours.[1]

-

Cool the mixture to 20°C to obtain the intermediate compound, which can be processed further to yield this compound.[1]

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals. Its primary amine group allows for its use in amination reactions and as a protecting group for amines.

Key applications include:

-

Pharmaceutical Intermediate: It is a key intermediate in the production of Meobentine, a cardiac depressant used to manage heart rhythm irregularities like arrhythmias.[9] It is also used to synthesize Idarubicin, another pharmaceutical agent.[3]

-

Synthesis of Bioactive Compounds: The compound is utilized in the synthesis of COX2 inhibitors built on a pyrimidine (B1678525) scaffold and in the preparation of SIRT1 inhibitors.[2][]

-

Anticancer Research: It is employed in the synthesis of actin-binding proteins and myoseverin (B1677587) analogs that exhibit anti-proliferative activity, indicating its utility in anti-cancer treatments.[1][]

-

Organic Synthesis: It is used in copper-catalyzed amination reactions of aryl bromides and in the synthesis of organophosphonates for in vivo applications.[1][3]

-

Protecting Group Chemistry: It is valuable for studying the deprotection procedures of amino-protecting groups, such as 2-nitro- and 2,4-dinitrobenzenesulfonamides.[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (DMSO-d₆, 400 MHz): δ = 7.24 (d, J= 8.0 Hz, 2H), 6.86 (d, J= 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H).[4]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60.[4]

-

IR Spectroscopy: Characteristic IR bands for N-(4-methoxybenzyl)undec-10-enamide, a derivative, show peaks at 3302 cm⁻¹ (N-H) and 1638 cm⁻¹ (C=O, amide).[11] IR spectra for the parent compound are available in various databases.[12][13][14]

-

Mass Spectrometry: GC-MS data is available, with major peaks observed at m/z values of 136 and 137.[5]

Safety and Handling

This compound is classified as a corrosive substance. Proper safety precautions are mandatory during handling and storage.

Hazard Identification

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][7]

-

Toxicological Effects: Causes burns.[5][15] Inhalation may lead to corrosive injuries to the respiratory tract.[8][15] It is toxic if ingested and may cause gastrointestinal irritation.[8][16]

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a fume hood.[6][16] Avoid contact with skin, eyes, and clothing.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][][16] Keep away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][16] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2][6]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[8]

-

In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[8][16]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2393-23-9 [chemicalbook.com]

- 3. This compound | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 5. This compound | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. AB117704 | CAS 2393-23-9 – abcr Gute Chemie [abcr.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]

- 11. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(2393-23-9) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. This compound(2393-23-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxybenzylamine, also known as 4-methoxybenzylamine, is a primary amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its utility is particularly notable in the pharmaceutical and agrochemical industries. In drug development, it is a key building block for several active pharmaceutical ingredients (APIs), including the phosphodiesterase-5 (PDE-5) inhibitor Avanafil and various cyclooxygenase-2 (COX-2) inhibitors.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of p-methoxybenzylamine, detailed experimental protocols for their determination, and a look into its role in synthetic pathways.

Physicochemical Properties

The physicochemical properties of p-methoxybenzylamine are summarized in the tables below, providing a clear and concise reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Melting Point | -10 °C | [4] |

| Boiling Point | 236-237 °C | [4] |

| Density | 1.05 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.546 | [4] |

Table 2: Chemical and Solubility Properties

| Property | Value | Reference(s) |

| pKa | 9.30 ± 0.10 (Predicted) | |

| LogP | 1.15 at 25°C | |

| Water Solubility | Highly soluble | |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are foundational for the quality control and characterization of p-methoxybenzylamine in a research and development setting.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Sample of p-methoxybenzylamine

Procedure:

-

Fill the Thiele tube with mineral or silicone oil to a level just above the side arm.

-

Add a few drops of p-methoxybenzylamine into the small test tube.

-

Place the capillary tube (sealed end up) into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. This will create convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance

-

Thermometer

-

Distilled water

-

Sample of p-methoxybenzylamine

-

Acetone (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and wipe any excess water from the outside.

-

Weigh the pycnometer filled with distilled water and record the mass (m₂).

-

Measure the temperature of the water.

-

Empty the pycnometer, clean, and dry it as before.

-

Fill the pycnometer with p-methoxybenzylamine, again ensuring no air bubbles are present. Insert the stopper and wipe the exterior.

-

Weigh the pycnometer filled with the sample and record the mass (m₃).

-

Calculate the density of p-methoxybenzylamine using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measured temperature.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a standard method for its determination.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

p-Methoxybenzylamine solution of known concentration (e.g., 0.1 M)

-

Distilled water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the p-methoxybenzylamine solution into a beaker.

-

Add a magnetic stir bar and place the beaker on the magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

-

Begin stirring the solution at a moderate speed.

-

Record the initial pH of the amine solution.

-

Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of HCl added.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of p-methoxybenzylamine.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Materials:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

p-Methoxybenzylamine

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water in a separatory funnel for several hours and then allowing the layers to separate.

-

Prepare a stock solution of p-methoxybenzylamine in the aqueous phase at a known concentration.

-

Accurately measure equal volumes of the pre-saturated n-octanol and the aqueous solution of p-methoxybenzylamine into a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the layers to separate completely.

-

Carefully collect a sample from the aqueous layer.

-

Determine the concentration of p-methoxybenzylamine in the aqueous layer using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC).

-

Calculate the concentration of p-methoxybenzylamine in the n-octanol layer by subtracting the final aqueous concentration from the initial aqueous concentration.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate LogP as: LogP = log₁₀(P).

Synthesis and Purification Workflow

p-Methoxybenzylamine is commonly synthesized via the reductive amination of p-anisaldehyde. A typical laboratory-scale synthesis and subsequent purification by distillation are outlined below.

Synthesis of p-Methoxybenzylamine from p-Anisaldehyde

This workflow illustrates the reductive amination of p-anisaldehyde, a common method for synthesizing p-methoxybenzylamine.

Caption: Reductive amination of p-anisaldehyde.

Purification of p-Methoxybenzylamine by Vacuum Distillation

Following synthesis, the crude p-methoxybenzylamine is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.

Caption: Purification by vacuum distillation.

Role in Pharmaceutical Synthesis: Avanafil

p-Methoxybenzylamine is a vital starting material in the synthesis of Avanafil, a selective PDE-5 inhibitor used for the treatment of erectile dysfunction.[1] The following diagram illustrates a simplified synthetic pathway highlighting the incorporation of the p-methoxybenzyl moiety.

Caption: Simplified synthesis of Avanafil.

Biological Context

While p-methoxybenzylamine itself is not known to have direct, significant biological signaling activity, its importance in drug development lies in its role as a versatile scaffold and intermediate. The benzylamine (B48309) moiety is present in numerous biologically active compounds. Derivatives of benzylamine have been investigated for a range of activities, including antibacterial and antifungal properties.[5][6] For instance, some benzylamine-containing coumarin (B35378) derivatives have shown promising antibacterial activity by increasing the permeability of the bacterial membrane.[5]

Furthermore, the structural motif of p-methoxybenzylamine is incorporated into molecules that target specific enzymes and signaling pathways. As mentioned, it is a precursor to Avanafil, which functions by inhibiting phosphodiesterase type 5 (PDE5).[1] This enzyme is part of the nitric oxide signaling pathway in the corpus cavernosum, and its inhibition leads to smooth muscle relaxation and increased blood flow.

Additionally, p-methoxybenzylamine is used in the synthesis of certain selective COX-2 inhibitors.[2] COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[7] Selective inhibition of COX-2 is a therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

In essence, while p-methoxybenzylamine may not be the final actor on the biological stage, it is an indispensable component in the synthesis of molecules that are. Its physicochemical properties directly influence the efficiency of these syntheses and the purity of the final drug products.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 2393-23-9 [chemicalbook.com]

- 3. This compound | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. volochem.com [volochem.com]

- 5. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxybenzylamine molecular weight and formula

An In-depth Technical Guide to 4-Methoxybenzylamine

Abstract

This compound, also known as p-anisylamine, is a primary amine that serves as a critical building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features make it a versatile reagent for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and diverse applications of this compound, with a focus on its role in drug discovery and development.

Core Molecular and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is an aralkylamino compound where a benzylamine (B48309) core is substituted with a methoxy (B1213986) group at the para position.[2][3] This substitution significantly influences its reactivity and utility in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4] |

| CAS Number | 2393-23-9 | [1][3][4] |

| Density | 1.05 g/mL at 25 °C | [3][5] |

| Boiling Point | 236-237 °C | [1][3][5] |

| Melting Point | -10 °C | [1][6] |

| Refractive Index | n20/D 1.546 | [3][5] |

| Solubility | Highly soluble in water | [3] |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound, often starting from readily available precursors like 4-methoxybenzonitrile (B7767037), 4-methoxybenzaldehyde, or 4-methoxybenzyl alcohol.

Synthesis from 4-Methoxybenzonitrile

A common method involves the reduction of 4-methoxybenzonitrile.

Experimental Protocol: In a 10 mL Schlenk tube, 4-methoxybenzonitrile (0.5 mmol), H₃N·BH₃ (32 mg, 1 mmol), tetraethylsilane (10 μL, 0.05 mmol), and a catalyst (e.g., 1(η²-NCMe), 5 mg, 0.01 mmol) are dissolved in 1 mL of THF.[1] The mixture is stirred at room temperature for 8 hours.[1] Following the reaction, the mixture is filtered through Celite. A solution of HCl (1.0 M in Et₂O) is added to the filtrate, causing the product to precipitate as a white solid.[1] The precipitate is then washed with DCM, extracted with MeOH, and dried to yield the final product.[1]

Synthesis from 4-Methoxybenzyl Alcohol

Another route involves the conversion of 4-methoxybenzyl alcohol to 4-methoxybenzyl chloride, followed by amination.

References

- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 2. This compound | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2393-23-9 [chemicalbook.com]

- 4. 4-Methoxy Benzyl Amine | (4-Methoxyphenyl) Methanamine - DU Organics [duorganics.in]

- 5. 4-メトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. volochem.com [volochem.com]

A Comprehensive Spectroscopic Analysis of 4-Methoxybenzylamine

This technical guide provides an in-depth analysis of the spectral data for 4-Methoxybenzylamine, a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 | d | 2H | Ar-H |

| 6.86 | d | 2H | Ar-H |

| 3.77 | s | 2H | -CH ₂-NH₂ |

| 3.76 | s | 3H | -OCH ₃ |

| 1.41 | s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.25 | C -OCH₃ |

| 136.82 | Ar-C |

| 128.56 | Ar-C H |

| 113.91 | Ar-C H |

| 55.41 | -OC H₃ |

| 45.60 | -C H₂-NH₂ |

Solvent: DMSO-d₆, Frequency: 100 MHz.[2]

1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | 49.0 | [M]⁺ (Molecular Ion) |

| 136 | 100.0 | [M-H]⁺ |

| 122 | 13.7 | [M-CH₃]⁺ |

| 121 | 59.1 | [M-NH₂]⁺ |

| 106 | 42.3 | [M-CH₂NH₂]⁺ |

| 91 | 11.4 | [C₇H₇]⁺ |

| 77 | 26.7 | [C₆H₅]⁺ |

Source Temperature: 270 °C, Sample Temperature: 180 °C, 75 eV.[1]

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the amine, aromatic, and ether functional groups.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2830-2950 | Medium | Aliphatic C-H stretch |

| 1610, 1510, 1460 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 830 | Strong | para-disubstituted benzene (B151609) C-H bend |

Experimental Protocols

The following sections describe the general procedures for acquiring the spectral data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, such as a Bruker or Varian instrument, operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition: The instrument is calibrated, and the sample is shimmed to obtain a homogeneous magnetic field. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired spectra are processed by applying phase correction and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[3] For LC-MS, a soft ionization technique like Electrospray Ionization (ESI) is often used.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[5] For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.[6]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(2393-23-9) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 4-Methoxybenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxybenzylamine in various organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on presenting the available qualitative data, alongside a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound (also known as p-anisylamine) is a primary amine that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a benzene (B151609) ring with a methoxy (B1213986) group and an aminomethyl substituent, imparts a moderate polarity that governs its solubility characteristics. Understanding its solubility in different organic solvents is fundamental for its application in chemical synthesis, purification processes such as crystallization, and in the formulation of products.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate good solubility in common polar organic solvents. This is attributed to the presence of the polar amine and methoxy groups which can engage in hydrogen bonding and dipole-dipole interactions with the solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Good Solubility[3] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Good Solubility[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Good Solubility[3] |

| Water | H₂O | Polar Protic | Highly Soluble[1][3][4] |

It is important to note that while often cited as "soluble" or having "good solubility," these are qualitative terms. For precise applications such as process design, crystallization, or formulation, experimentally determining the quantitative solubility at specific temperatures is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is adapted from the widely recognized "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity to avoid any interference during analysis.

-

Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of undissolved amine at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation to ensure the solution reaches saturation. The exact equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess undissolved this compound to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved micro-droplets or solid impurities.

-

Quantification: Accurately prepare a series of dilutions of the filtered saturated solution with the same organic solvent. Analyze these diluted solutions using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the concentration of the undiluted saturated solution, taking into account any dilution factors. The results are typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As a moderately polar compound, this compound is expected to be more soluble in polar solvents like alcohols and chlorinated hydrocarbons than in nonpolar solvents such as hexane. The principle of "like dissolves like" is a good preliminary guide.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

pH (in aqueous or protic solvents): As an amine, the solubility of this compound in protic solvents can be influenced by the pH of the medium. In acidic conditions, it will form a more soluble salt.

Conclusion

References

synonyms and alternative names for 4-Methoxybenzylamine

An In-depth Technical Guide to 4-Methoxybenzylamine: Synonyms, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile primary amine utilized extensively in organic synthesis and pharmaceutical development. This document consolidates its nomenclature, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support researchers in their practical applications of this compound.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | (4-methoxyphenyl)methanamine |

| CAS Number | 2393-23-9 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol [1] |

| EC Number | 219-247-2[2] |

| MDL Number | MFCD00008122[3] |

A comprehensive list of its common synonyms is provided below:

-

(4-Methoxyphenyl)methylamine[5]

-

4-(Aminomethyl)anisole

-

Benzenemethanamine, 4-methoxy-[4]

-

1-(4-Methoxyphenyl)methanamine[4]

-

4-Methoxybenzenemethanamine[5]

-

NSC 9269[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1][6] |

| Boiling Point | 236-237 °C (lit.)[1][6] |

| Density | 1.05 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index (n20/D) | 1.546 (lit.)[3][6] |

| Water Solubility | Highly soluble[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.24 (d, J= 8.0 Hz, 2H), 6.86 (d, J= 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60[1] |

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block and intermediate in a wide range of chemical transformations, owing to its reactive primary amine functionality and the electronic properties conferred by the methoxy (B1213986) group.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

-

Avanafil Synthesis : It serves as a crucial precursor for the synthesis of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[7]

-

Meobentine Synthesis : This compound is a key intermediate in the production of Meobentine, a cardiac depressant used in managing heart rhythm irregularities.[4]

-

Other Bioactive Molecules : It is also used in the preparation of COX-2 inhibitors with a pyrimidine (B1678525) scaffold and SIRT1 inhibitors, which have applications in anti-cancer treatments.[]

Protecting Group Chemistry

The 4-methoxybenzyl (PMB) group is a widely used protecting group for various functionalities in multi-step organic synthesis. This compound can be used to introduce this protecting group. The PMB group is known for its stability under many reaction conditions and the multiple orthogonal methods available for its cleavage.[9]

Synthesis of Heterocyclic Compounds and Other Bioactive Molecules

This compound is a versatile reagent in the synthesis of diverse molecular scaffolds.

-

Fatty Acid Amides : It reacts with fatty acids to form N-(4-methoxybenzyl)alkenamides, which have shown potential as antimicrobial agents.[10]

-

8-Azapurine Analogs : It is used in the synthesis of analogs of myoseverin (B1677587) and 8-azapurine, which exhibit antiproliferative activities.[6][11]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures involving this compound.

General Synthesis of Fatty Acid Derived 4-Methoxybenzylamides

This protocol describes the synthesis of N-(4-methoxybenzyl)alkenamides, which have been investigated for their antimicrobial properties.[10]

Materials:

-

Fatty Acid (5 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (5.5 mmol)

-

This compound (5 mmol)

-

DMAP (4-Dimethylaminopyridine) (catalytic amount)

-

Dichloromethane (B109758) (40 ml)

-

5% Acetic Acid

-

Anhydrous Sodium Sulphate

Procedure:

-

In a dried conical flask, dissolve the fatty acid (5 mmol), DCC (5.5 mmol), and this compound (5 mmol) in dichloromethane (40 ml).

-

Add a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture mechanically at room temperature until the formation of the amide is complete (monitor by TLC).

-

Filter off the N,N'-dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with water (3 x 50 ml), 5% acetic acid, and again with water (3 x 50 ml).

-

Dry the organic layer over anhydrous sodium sulphate.

-

Remove the solvent under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., n-hexane-ethyl acetate (B1210297), 88:12, v/v).

Synthesis of this compound via Reductive Amination

This procedure outlines a common method for the synthesis of this compound from 4-methoxybenzaldehyde (B44291).[1]

Materials:

-

4-Methoxybenzaldehyde (0.05 mmol)

-

Aqueous Ammonia (B1221849) (0.2 mmol)

-

Palladium catalyst (2.0 mg)

-

Water (10 ml, pH 2.0)

-

Ethyl Acetate

-

Saturated Salt Water

-

Anhydrous Sodium Sulphate

Procedure:

-

In a 25 ml oven-dried reaction bottle equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (0.05 mmol), aqueous ammonia (0.2 mmol), and the palladium catalyst (2.0 mg).

-

Add 10 ml of water (pH adjusted to 2.0).

-

Stir the reaction mixture at room temperature for 3 hours under a hydrogen balloon.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the solution with saturated salt water and ethyl acetate (3 x 10 ml).

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

Concentrate the organic phase in a vacuum.

-

Purify the product by column chromatography using silica gel.

Visualizing Synthetic Pathways

Diagrams generated using Graphviz provide a clear visual representation of the synthetic workflows involving this compound.

Synthesis of Fatty Acid Amides from this compound

References

- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2393-23-9 [chemicalbook.com]

- 4. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]

- 5. CAS 2393-23-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 7. nbinno.com [nbinno.com]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

The Genesis and Evolution of p-Methoxybenzylamine: A Technical Guide

An in-depth exploration of the discovery, historical synthesis, and modern applications of p-methoxybenzylamine, tailored for researchers, scientists, and drug development professionals.

Introduction

p-Methoxybenzylamine (PMBA), also known as 4-methoxybenzylamine or anisylamine, is a primary amine that has become an indispensable tool in organic synthesis and medicinal chemistry. Its utility spans from being a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals to its widespread use as a cleavable protecting group for various functional groups. This technical guide delves into the historical context of its discovery, details the evolution of its synthesis, presents its key physicochemical and spectroscopic data, and illustrates its modern applications, particularly its role as the p-methoxybenzyl (PMB) protecting group.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of p-methoxybenzylamine is not readily apparent in historical records, its synthesis became feasible following the development of two pivotal name reactions in the late 19th century: the Hofmann Rearrangement and the Leuckart Reaction.

The Hofmann Rearrangement , discovered by August Wilhelm von Hofmann in 1881, involves the conversion of a primary amide into a primary amine with one fewer carbon atom using bromine or chlorine and a strong base. Given the availability of p-methoxybenzoic acid (anisic acid) from natural sources like anise, its conversion to p-methoxybenzamide and subsequent Hofmann rearrangement would have provided a direct route to p-methoxybenzylamine.

Similarly, the Leuckart Reaction , reported by Rudolf Leuckart in 1885, facilitates the reductive amination of aldehydes or ketones. The reaction of p-anisaldehyde, a readily available aromatic aldehyde, with an ammonia (B1221849) source like formamide (B127407) or ammonium (B1175870) formate (B1220265), would have been a logical and early method for the preparation of p-methoxybenzylamine.

These reactions laid the foundational chemical principles that would have enabled the synthesis and subsequent investigation of p-methoxybenzylamine by organic chemists of that era.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for the effective use of any chemical compound. The following tables summarize the key physical and spectroscopic properties of p-methoxybenzylamine.

Table 1: Physical Properties of p-Methoxybenzylamine

| Property | Value | Reference(s) |

| CAS Number | 2393-23-9 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Appearance | Clear colorless to pale yellowish liquid | [3] |

| Boiling Point | 236-237 °C | [2][3] |

| Density | 1.045-1.055 g/mL at 20 °C | [3] |

| Refractive Index (n₂₀/D) | 1.5460 | [2][3] |

Table 2: Spectroscopic Data of p-Methoxybenzylamine

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR | δ (ppm): 7.24 (d, 2H), 6.86 (d, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (br s, 2H) | [4] |

| ¹³C NMR | δ (ppm): 158.25, 136.82, 128.56, 113.91, 55.41, 45.60 | [4] |

| Infrared (IR) | Key peaks (cm⁻¹): Aromatic C-H stretch, N-H stretch, C-N stretch, C-O stretch | [5] |

Synthesis of p-Methoxybenzylamine: From Historical Methods to Modern Protocols

The synthesis of p-methoxybenzylamine has evolved from classical, often harsh, reaction conditions to more efficient and milder modern techniques. This section provides detailed experimental protocols for both historical and contemporary methods.

Historical Synthesis Methods

The two most probable historical routes to p-methoxybenzylamine are the Hofmann Rearrangement of p-methoxybenzamide and the Leuckart reaction of p-anisaldehyde.

This method involves the degradation of p-methoxybenzamide to p-methoxybenzylamine. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed.

Caption: Hofmann Rearrangement pathway for p-methoxybenzylamine.

Experimental Protocol (Classical Hofmann Rearrangement):

-

Preparation of Sodium Hypobromite (B1234621) Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide (B78521) in water. Slowly add bromine to the cold alkali solution with continuous stirring until the bromine has completely reacted to form a pale yellow solution of sodium hypobromite.

-

Amide Addition: To the freshly prepared sodium hypobromite solution, add finely powdered p-methoxybenzamide in portions with vigorous stirring, ensuring the temperature remains low.

-

Reaction: After the addition is complete, slowly warm the reaction mixture. The progress of the reaction can be monitored by the disappearance of the amide.

-

Work-up: Once the reaction is complete, the mixture is typically subjected to steam distillation to isolate the volatile p-methoxybenzylamine.

-

Purification: The distillate is collected, and the p-methoxybenzylamine is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.

This reaction produces p-methoxybenzylamine through the reductive amination of p-anisaldehyde using ammonium formate or formamide as both the ammonia source and the reducing agent.

Caption: Leuckart Reaction pathway for p-methoxybenzylamine synthesis.

Experimental Protocol (Classical Leuckart Reaction):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix p-anisaldehyde with an excess of ammonium formate.

-

Heating: Heat the mixture in an oil bath. The temperature is typically raised to around 160-185°C. The reaction is refluxed for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the intermediate N-formyl derivative.

-

Work-up: The solution is then made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.

-

Purification: The p-methoxybenzylamine is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

Modern Synthetic Methods

Modern synthetic chemistry has refined these classical methods to be milder, more efficient, and have a broader substrate scope. Reductive amination remains a popular choice, often employing different reducing agents.

This is one of the most common and efficient laboratory-scale methods for preparing p-methoxybenzylamine.

Experimental Protocol (Modern Reductive Amination):

-

Imine Formation: Dissolve p-anisaldehyde in a suitable solvent, such as methanol (B129727). Add a source of ammonia, often as a solution in methanol or as ammonium acetate. The mixture is stirred at room temperature to form the corresponding imine in situ.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. The reaction is then quenched by the careful addition of water. The methanol is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated to give the crude p-methoxybenzylamine, which is then purified by vacuum distillation or column chromatography.

Key Applications in Drug Development and Organic Synthesis

p-Methoxybenzylamine is a valuable building block for a variety of biologically active molecules.[3] It is a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals. However, its most prominent role in modern organic synthesis is as a precursor to the p-methoxybenzyl (PMB) protecting group.

The p-Methoxybenzyl (PMB) Protecting Group

The PMB group is widely used for the protection of alcohols, phenols, amines, and thiols. It is introduced by reacting the substrate with p-methoxybenzyl chloride or bromide under basic conditions. The key advantage of the PMB group is its stability to a wide range of reaction conditions and its selective removal under oxidative or strongly acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups.

Caption: Workflow for the protection and deprotection of an alcohol using the PMB group.

Experimental Protocol (Protection of an Alcohol with PMB):

-

Setup: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH) at 0 °C.

-

Alkylation: After stirring for a short period to allow for the formation of the alkoxide, add p-methoxybenzyl chloride (PMB-Cl) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol (Deprotection of a PMB-Protected Alcohol):

-

Oxidative Cleavage: Dissolve the PMB-protected alcohol in a solvent system such as dichloromethane and water. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in portions. Stir the reaction at room temperature until completion.

-

Work-up: The reaction mixture is filtered, and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the deprotected alcohol.

Conclusion

From its probable origins in the late 19th century, enabled by the advent of seminal name reactions, p-methoxybenzylamine has become a cornerstone of modern organic synthesis. Its journey from a simple aromatic amine to a critical component in the synthesis of complex molecules and a widely used protecting group highlights the enduring importance of fundamental chemical discoveries. The continued development of more efficient and sustainable synthetic routes ensures that p-methoxybenzylamine will remain a vital tool for chemists in research and industry for the foreseeable future.

References

- 1. This compound | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | 2393-23-9 [sigmaaldrich.com]

- 3. This compound | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 5. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]

Methodological & Application

Synthesis of 4-Methoxybenzylamine from 4-Methoxybenzonitrile: A Comparative Review of Reduction Methodologies

For Immediate Release

[City, State] – [Date] – This application note provides a detailed overview and comparative analysis of various chemical protocols for the synthesis of 4-methoxybenzylamine, a key intermediate in the pharmaceutical and fine chemical industries, through the reduction of 4-methoxybenzonitrile (B7767037). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to established reduction methods, including detailed experimental protocols and a comparative analysis of their efficiencies.

The transformation of the nitrile functional group to a primary amine is a fundamental process in organic synthesis. For the specific conversion of 4-methoxybenzonitrile to this compound, several effective methods have been established, primarily categorized into chemical reduction using hydride reagents and catalytic hydrogenation. This note will focus on three prominent methods: reduction with Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation using Raney Nickel, and catalytic hydrogenation with Palladium on Carbon (Pd/C).

Comparative Analysis of Reduction Methods

The selection of an appropriate synthetic route for the reduction of 4-methoxybenzonitrile is contingent on several factors, including desired yield, scalability, cost, and safety considerations. The following table summarizes the quantitative data associated with the primary methods discussed herein.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 4 | ~90 |

| Catalytic Hydrogenation | Raney Nickel | Methanol (B129727) / Ammonia (B1221849) | 100 | 2 | >95 |

| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ethanol (B145695) | 25 | 3 | ~92 |

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride is a potent reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3] This method is well-suited for laboratory-scale synthesis.

Materials:

-

4-Methoxybenzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid

-

Diethyl Ether

-

Sodium Sulfate (anhydrous)

Procedure:

-

A solution of 4-methoxybenzonitrile (13.3 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to a stirred suspension of LiAlH₄ (4.2 g, 0.11 mol) in anhydrous THF (150 mL) under an inert atmosphere of nitrogen.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling the mixture in an ice bath, the excess LiAlH₄ is cautiously quenched by the dropwise addition of water (5 mL), followed by 15% sodium hydroxide (B78521) solution (5 mL), and finally water (15 mL).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by vacuum distillation.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a highly effective and scalable method for the reduction of nitriles.[4][5][6] The addition of ammonia is often employed to suppress the formation of secondary amine byproducts.

Materials:

-

4-Methoxybenzonitrile

-

Raney Nickel (activated)

-

Methanol

-

Ammonia (anhydrous)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, 4-methoxybenzonitrile (26.6 g, 0.2 mol) is dissolved in methanol (200 mL) containing anhydrous ammonia (approximately 10% by weight).

-

Activated Raney Nickel (approximately 5 g, wet weight) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

-

The mixture is heated to 100°C and stirred vigorously for 2 hours, or until hydrogen uptake ceases.

-

After cooling to room temperature and venting the excess hydrogen, the catalyst is carefully filtered off.

-

The methanolic solution is concentrated under reduced pressure to afford this compound. Further purification can be achieved by distillation.

Method 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and widely used catalyst for hydrogenation reactions, offering a milder alternative to Raney Nickel for nitrile reduction.[7][8][9]

Materials:

-

4-Methoxybenzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

4-Methoxybenzonitrile (13.3 g, 0.1 mol) is dissolved in ethanol (150 mL) in a hydrogenation vessel.

-

10% Pd/C (1.0 g) is added to the solution.

-

The vessel is connected to a hydrogenation apparatus, purged with nitrogen, and then filled with hydrogen to a pressure of 4 atm.

-

The mixture is stirred at room temperature (25°C) for 3 hours, monitoring hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to give this compound. The product can be purified by vacuum distillation if necessary.

Visualizing the Synthetic Workflow

To illustrate the general experimental process for the synthesis of this compound from 4-methoxybenzonitrile, the following workflow diagram is provided.

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway of Nitrile Reduction

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be conceptually illustrated as a two-step process involving an intermediate imine species.

Caption: Conceptual pathway for the reduction of a nitrile to a primary amine.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6994838B2 - Process for the preparation of lithium aluminium hydride solutions - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. hidenanalytical.com [hidenanalytical.com]

- 9. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]

4-Methoxybenzylamine as a Protecting Group for Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection and deprotection of amine functionalities are critical maneuvers in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. The 4-methoxybenzyl (PMB) group, introduced via 4-methoxybenzylamine, is a versatile and widely used protecting group for primary and secondary amines. Its popularity stems from its ease of installation, general stability under a range of reaction conditions, and, most importantly, the multiple methods available for its removal. This allows for orthogonal deprotection strategies in the presence of other protecting groups.

The electron-donating methoxy (B1213986) group on the phenyl ring enhances the susceptibility of the PMB group to oxidative cleavage compared to an unsubstituted benzyl (B1604629) group, providing a key mechanism for its selective removal. This document provides detailed application notes and experimental protocols for the protection of amines using this compound and the subsequent deprotection of the resulting N-PMB protected amines.

Protection of Amines with this compound

The most common method for the introduction of the 4-methoxybenzyl group onto a primary or secondary amine is through reductive amination. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the amine and 4-methoxybenzaldehyde (B44291), which is then reduced in situ to the corresponding N-(4-methoxybenzyl)amine.

Alternatively, direct alkylation of the amine with a 4-methoxybenzyl halide can be employed, typically in the presence of a non-nucleophilic base.

Reductive Amination Workflow

Caption: General workflow for the protection of amines as N-PMB derivatives via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of a primary amine with 4-methoxybenzaldehyde using sodium triacetoxyborohydride (B8407120).

Materials:

-

Primary amine

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the primary amine (1.0 equiv) in DCM or DCE (0.1-0.2 M), add 4-methoxybenzaldehyde (1.0-1.2 equiv).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(4-methoxybenzyl)amine.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Deprotection of N-PMB Protected Amines

The N-PMB group can be cleaved under various conditions, providing flexibility in complex synthetic routes. The most common methods are oxidative cleavage and acidic hydrolysis.

Deprotection Pathways

Caption: Common pathways for the deprotection of N-PMB protected amines.

Oxidative Cleavage

Oxidative cleavage is a mild and efficient method for the removal of the N-PMB group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used. The electron-rich nature of the 4-methoxybenzyl group facilitates this process.

This protocol describes a general procedure for the deprotection of an N-PMB protected amine using DDQ.

Materials:

-

N-PMB protected amine

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water or phosphate (B84403) buffer (pH 7)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the N-PMB protected amine (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v) at 0 °C.

-

Slowly add DDQ (1.1-1.5 equiv) to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-3 hours).

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.

Acidic Hydrolysis

The N-PMB group can also be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This method is often employed when oxidative conditions are not compatible with other functional groups in the molecule.

This protocol describes a general procedure for the deprotection of an N-PMB protected amine using TFA.

Materials:

-

N-PMB protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a solid-supported base (e.g., Amberlyst A-21)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the N-PMB protected amine (1.0 equiv) in DCM.

-

Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours depending on the substrate.

-

Upon completion, carefully neutralize the excess TFA. This can be done by slow addition to a stirred, cooled saturated aqueous NaHCO₃ solution, or by stirring with a basic ion-exchange resin (e.g., Amberlyst A-21) followed by filtration.

-

If using aqueous workup, transfer the neutralized mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or crystallization to obtain the deprotected amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines using the 4-methoxybenzyl group.

Table 1: Protection of Amines via Reductive Amination

| Amine Substrate | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzylamine | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 2 | >95 |

| Aniline | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 3 | ~90 |

| Cyclohexylamine | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 2.5 | >95 |

| Glycine methyl ester | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 4 | ~85 |

Table 2: Deprotection of N-PMB Amines

| N-PMB Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Methoxybenzyl)aniline | DDQ (1.2 equiv) | DCM/H₂O (18:1) | 0 to rt | 1 | 97 | |

| N-(4-Methoxybenzyl)sulfonamide | TFA | DCM | rt | 0.5-3 | 68-98 | |

| 9-(4-Methoxybenzyl)carbazole | DDQ (2.2 equiv) | Toluene/H₂O | 80 | 71 | 79 | |

| 9-(4-Methoxybenzyl)carbazole | TFA (5 equiv) | DCM | rt | - | 14 | |

| N,N-di-(4-Methoxybenzyl)tosylamide | Bi(OTf)₃ (cat.) | DCE | 85 | 2 | 80 |

Orthogonality and Stability